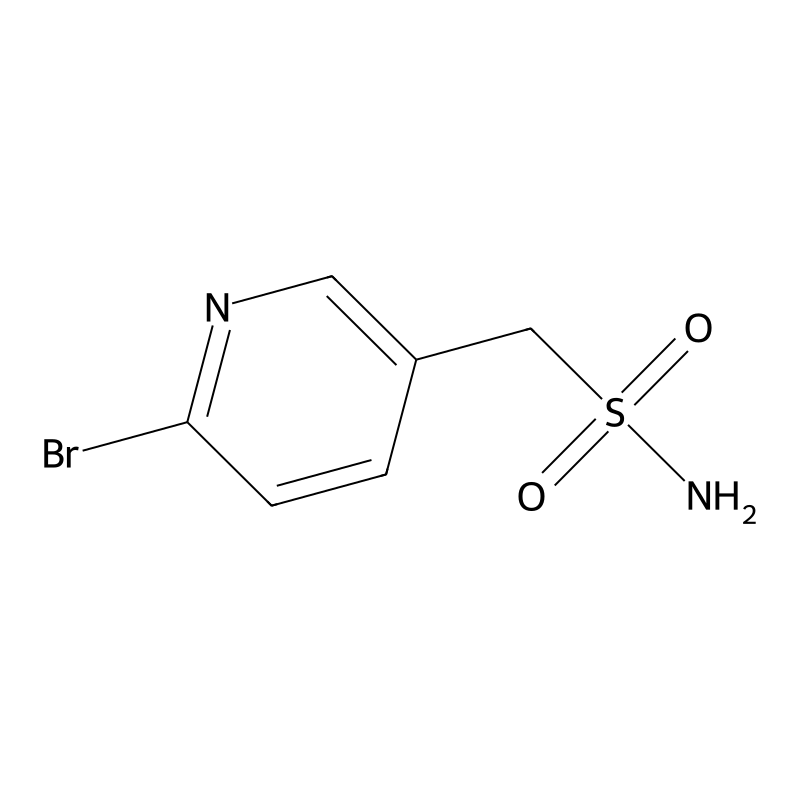

(6-bromopyridin-3-yl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search Findings: Scientific databases like PubChem [] and searches through scholarly articles haven't revealed any documented research on this particular molecule.

- Reasoning: The absence of information doesn't necessarily negate its potential uses. It could be a relatively new compound or one not yet widely studied.

Further Exploration:

While specifics about (6-bromopyridin-3-yl)methanesulfonamide are lacking, considering its structural features, here are some areas where further investigation might be fruitful:

- Analogue Research: Molecules with similar structures can possess similar properties. Research on related pyridyl or sulfonamide compounds might provide clues about potential applications for (6-bromopyridin-3-yl)methanesulfonamide [, ].

- Patent Literature: Patent filings sometimes disclose novel compounds and their potential uses even before they are extensively studied in academic research. Searching patent databases for (6-bromopyridin-3-yl)methanesulfonamide could provide some insights [].

Finding More Information:

Staying updated on scientific advancements requires ongoing information gathering. Here are some resources that might be helpful for future reference:

(6-bromopyridin-3-yl)methanesulfonamide is an organic compound characterized by the presence of a bromine atom at the 6-position of a pyridine ring, which is further substituted with a methanesulfonamide group. Its molecular formula is C7H8BrN2O2S, and it has a molecular weight of approximately 251.11 g/mol. The compound features a pyridine ring that exhibits aromatic properties, and the methanesulfonamide moiety contributes to its solubility and potential biological activity.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in an reaction, making it useful for synthesizing more complex molecules.

- Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form C–N bonds, which are essential in synthesizing anilines and related derivatives

(6-bromopyridin-3-yl)methanesulfonamide has potential applications in:

- Pharmaceutical Development: As a building block for synthesizing bioactive compounds.

- Chemical Research: In studies involving coordination chemistry or catalysis due to its ability to form complexes with metals.

- Material Science: As a precursor for developing novel materials with specific electronic properties.

Several synthetic routes can be employed to prepare (6-bromopyridin-3-yl)methanesulfonamide:

- Starting Material Reaction: The synthesis typically begins with 6-bromopyridine, which can be reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

- Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles to introduce various functional groups, enhancing the compound's versatility for further modifications.

Several compounds share structural similarities with (6-bromopyridin-3-yl)methanesulfonamide, each exhibiting unique properties:

| Compound Name | Structure/Description | Similarity |

|---|---|---|

| (6-bromopyridin-2-yl)methanol | Contains a hydroxymethyl group instead of sulfonamide | 0.84 |

| (2,6-dibromopyridin-3-yl)methanol | Contains two bromine atoms on the pyridine ring | 0.80 |

| 3-(6-bromopyridin-3-yl)propan-1-ol | A propanol derivative with similar bromination | 0.79 |

| (6-bromo-2-methoxypyridin-3-yl)methanol | Contains a methoxy group instead of sulfonamide | 0.76 |

These compounds highlight the versatility of brominated pyridines in organic synthesis and their potential utility in medicinal chemistry due to their varied functional groups and reactivity profiles.